

Molecular formula and IUPAC name of Tetraconazole

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Tetraconazole: A Comprehensive Technical Guide

An In-depth Analysis of the Fungicide's Core Attributes for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – This technical guide provides a detailed overview of the triazole fungicide, **Tetraconazole**, including its chemical properties, mechanism of action, toxicological data, and relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and agricultural science.

Chemical Identity

Tetraconazole is a broad-spectrum systemic fungicide valued for its protective, curative, and eradicant properties against a variety of fungal pathogens in agricultural and horticultural crops.

- Molecular Formula: C13H11Cl2F4N3O[1]
- IUPAC Name: (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propyl 1,1,2,2-tetrafluoroethyl ether

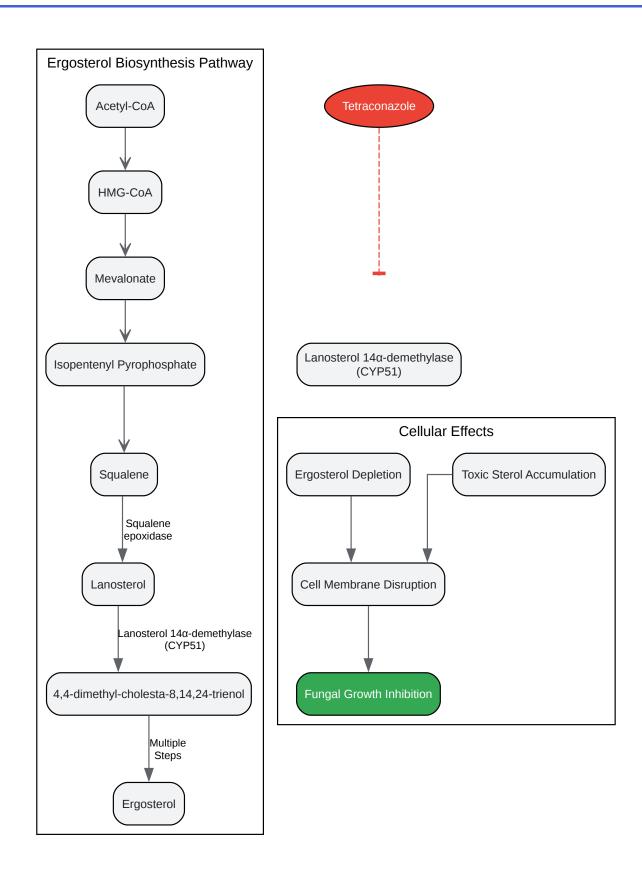


Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Tetraconazole's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It specifically targets and inhibits the enzyme lanosterol 14α -demethylase (CYP51), a cytochrome P450 enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of the cell membrane's structure and function ultimately arrests fungal growth and proliferation.





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Caption: Mechanism of action of **Tetraconazole** via inhibition of the ergosterol biosynthesis pathway.

Quantitative Data Toxicological Profile

A summary of the key toxicological data for **Tetraconazole** is presented below.

Parameter	Value	Species	Reference
Acute Oral LD50	1,031 mg/kg	Rat	
Acute Dermal LD50	> 2,000 mg/kg	Rat	
Acute Inhalation LC50	3.66 mg/L	Rat	
No Observed Adverse Effect Level (NOAEL) (Chronic Toxicity/Carcinogenicit y)	0.4 mg/kg bw/day	Rat	
Acceptable Daily Intake (ADI)	0.04 mg/kg bw/day	-	
Acute Reference Dose (ARfD)	0.05 mg/kg bw/day	-	-

Efficacy Against Phytopathogenic Fungi

While comprehensive data across a wide range of fungi is extensive, the following table provides examples of the efficacy of **Tetraconazole** against specific pathogens. Efficacy is often expressed as the half-maximal effective concentration (EC_{50}), which is the concentration of a drug that gives half of the maximal response.



Fungal Species	EC50 (mg/L)	Crop
Cercospora beticola (Cercospora leaf spot)	Not specified	Sugar beet
Powdery Mildew	Not specified	Sugar beet
Grape Powdery Mildew	Not specified	Grape

Experimental Protocols Antifungal Susceptibility Testing

The in vitro antifungal susceptibility of **Tetraconazole** can be determined using standardized methods such as those developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A guideline for yeasts and the M38-A2 guideline for filamentous fungi.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **Tetraconazole** against a specific fungal isolate.

Materials:

- Tetraconazole (analytical grade)
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Fungal inoculum
- Sterile 96-well microtiter plates
- · Spectrophotometer or plate reader

Procedure (Broth Microdilution Method):

 Preparation of Tetraconazole Stock Solution: Dissolve Tetraconazole in DMSO to a high concentration (e.g., 1600 μg/mL).

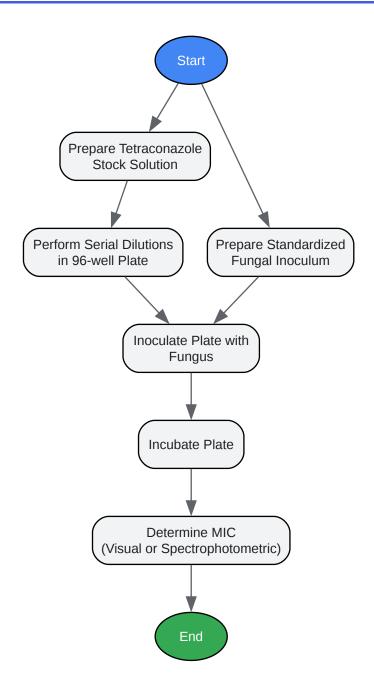
Foundational & Exploratory





- Serial Dilutions: Perform serial twofold dilutions of the **Tetraconazole** stock solution in RPMI-1640 medium in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 μg/mL).
- Inoculum Preparation: Prepare a standardized fungal inoculum suspension as per CLSI guidelines.
- Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted
 Tetraconazole. Include a growth control well (no drug) and a sterility control well (no
 inoculum).
- Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for yeasts) for a specified period (e.g., 24-48 hours).
- MIC Determination: The MIC is defined as the lowest concentration of **Tetraconazole** that
 causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the
 growth control. This can be determined visually or by using a spectrophotometer to measure
 the optical density.





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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Tetraconazole**.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells upon exposure to **Tetraconazole**.

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Objective: To measure the dose-dependent effect of **Tetraconazole** on ergosterol biosynthesis.

Materials:

- Fungal culture
- Sabouraud Dextrose Broth (or other suitable growth medium)
- Tetraconazole
- Saponification reagent (e.g., alcoholic potassium hydroxide)
- Heptane
- · Sterile water
- UV-Vis Spectrophotometer

Procedure:

- Fungal Culture: Grow the fungal isolate in a suitable broth to mid-log phase.
- **Tetraconazole** Treatment: Aliquot the fungal culture into several flasks and expose them to a range of **Tetraconazole** concentrations (including a no-drug control) for a defined period.
- Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.
- Saponification: Resuspend the cell pellet in the saponification reagent and incubate at a high temperature (e.g., 85°C) for a set time to break open the cells and hydrolyze fatty acids.
- Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with heptane.
- Spectrophotometric Analysis: Scan the absorbance of the heptane layer from 230 to 300 nm.
 Ergosterol has a characteristic four-peaked curve, and the amount can be calculated from the absorbance values at specific wavelengths.



 Data Analysis: Compare the ergosterol content in the **Tetraconazole**-treated samples to the untreated control to determine the percentage of inhibition.

Pharmacokinetics (ADME)

A predictive study on several triazole fungicides, including **tetraconazole**, suggests good oral bioavailability and the potential to penetrate the blood-brain barrier. These compounds are also predicted to interact with P-glycoprotein and hepatic cytochromes. Further specific experimental data on the absorption, distribution, metabolism, and excretion of **tetraconazole** in animal models is required for a complete pharmacokinetic profile.

Conclusion

Tetraconazole is a potent and effective fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of antifungal drug development and application. Further research into its efficacy against a broader range of fungal species and detailed pharmacokinetic studies will continue to enhance our understanding and utilization of this important compound.

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References

- 1. researchgate.net [researchgate.net]
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